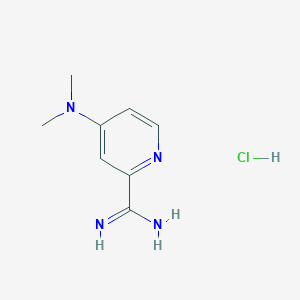
4-(Dimethylamino)picolinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)picolinimidamide hydrochloride is a chemical compound with the molecular formula C8H13ClN4 It is a crystalline solid with a molecular weight of 20067 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)picolinimidamide hydrochloride typically involves the reaction of pyridine derivatives with dimethylamine. One common method includes the reflux reaction of pyridine and sulfoxide dichloride in ethyl acetate, followed by the addition of dimethylamine hydrochloride . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Key steps include the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to obtain the desired product in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
4-(Dimethylamino)picolinimidamide hydrochloride has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a catalyst in drug synthesis.
Industry: It is used in the synthesis of various industrial chemicals and materials, contributing to advancements in manufacturing processes
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. As a ligand, it binds to metal centers in catalytic reactions, facilitating the formation and breaking of chemical bonds. The compound’s unique structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar catalytic properties, commonly used in esterification reactions.
Picolinimidamide Hydrochloride: Another pyridine derivative with comparable chemical properties and applications.
Uniqueness
4-(Dimethylamino)picolinimidamide hydrochloride is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a ligand in nickel-catalyzed cross-coupling reactions sets it apart from other similar compounds, making it a valuable asset in synthetic and industrial chemistry .
Properties
Molecular Formula |
C8H13ClN4 |
|---|---|
Molecular Weight |
200.67 g/mol |
IUPAC Name |
4-(dimethylamino)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C8H12N4.ClH/c1-12(2)6-3-4-11-7(5-6)8(9)10;/h3-5H,1-2H3,(H3,9,10);1H |
InChI Key |
NTRVZHARBJENRK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















